molecular formula C7H16OS B14089821 7-Sulfanylheptan-1-OL CAS No. 131215-91-3

7-Sulfanylheptan-1-OL

Cat. No.: B14089821
CAS No.: 131215-91-3
M. Wt: 148.27 g/mol
InChI Key: LSLIREXBGQDXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of S-Alkanethiols and Polyfunctional Thiols in Chemical Research

Alkanethiols are organic molecules characterized by a simple structure: a sulfur-containing head group (thiol or -SH group), a hydrocarbon spacer chain, and a terminal functional group. sigmaaldrich.com A pivotal discovery in the 1980s revealed that alkanethiols spontaneously organize into crystalline-like monolayers on the surfaces of noble metals, a process known as self-assembly. sigmaaldrich.com These structures, called self-assembled monolayers (SAMs), have become a cornerstone of surface chemistry and nanotechnology, allowing for the precise engineering of surface properties. The formation of SAMs is driven by a strong, semi-covalent bond between sulfur and the metal (e.g., gold) and van der Waals interactions between the adjacent alkyl chains. sigmaaldrich.comresearchgate.net

Distinct from simple alkanethiols, polyfunctional thiols possess one or more additional functional groups, such as an alcohol, ketone, or ester. acs.org These compounds are particularly renowned in the field of flavor and fragrance chemistry. acs.org Many are classified as "impact odorants," meaning they are key contributors to the characteristic aroma of a substance, even at exceptionally low concentrations. nih.gov Their extremely low odor detection thresholds, often in the nanograms per liter (ng/L) range, make them significant components of the aroma profiles of numerous foods and beverages, including wine, beer, coffee, and various tropical fruits. acs.orgnih.govnih.gov The reactivity of the sulfhydryl group and their trace concentrations present considerable challenges for their analytical detection and quantification. sigmaaldrich.comnih.gov

Significance of 7-Sulfanylheptan-1-OL as a Key Volatile Thiol in Chemoreception

While this compound is the primary subject of this article, specific academic research detailing its synthesis and direct role in chemoreception is limited. However, extensive research on its structural isomer, 3-sulfanylheptan-1-ol, provides valuable insight into the potential significance of sulfanylheptanols.

The potent aroma of polyfunctional thiols is central to their role in chemoreception—the physiological response to chemical stimuli. britannica.com The detection of these molecules occurs at olfactory receptors in the nose, and their extremely low perception thresholds indicate a highly specific and sensitive biological recognition system. wikipedia.org Research suggests that even structurally similar thiols can elicit different responses, and chirality can play a predominant role in olfactory perception. acs.org The study of these compounds helps to unravel the complex relationship between molecular structure and perceived aroma.

Table 1. Predicted Physicochemical Properties of this compound
PropertyPredicted ValueBasis for Estimation
Molecular FormulaC₇H₁₆OSCalculated
Molecular Weight148.27 g/molCalculated
Boiling Point236.9 ± 8.0 °CPrediction based on computational models
LogP (Octanol-Water)2.2 ± 0.4Prediction based on computational models
Water Solubility1.43 g/LPrediction based on computational models
Table 2. Key Polyfunctional Thiols in Chemoreception and Their Sensory Attributes
Compound NameCommon AbbreviationCharacteristic Aroma(s)Perception Threshold (in wine/solution)Reference
3-Sulfanylhexan-1-ol3SHGrapefruit, passion fruit, rhubarb60 ng/L nih.govnih.gov
3-Sulfanylhexyl acetate (B1210297)3SHAPassion fruit, grapefruit, box tree4.2 ng/L nih.govoeno-one.eu
4-Methyl-4-sulfanylpentan-2-one4MSPBox tree, passion fruit0.8 ng/L nih.govnih.gov
3-Sulfanylpentan-1-ol3SPolCitrus, catty600 ng/L (in hydroalcoholic solution) acs.org
3-Sulfanylheptan-1-ol-Citrus35 ng/L (in model dilute alcohol solution) acs.org

Historical Perspective on the Discovery and Initial Characterization of S-Alkanols

The scientific community's understanding of sulfur-containing compounds in nature has evolved considerably over time. While sulfur compounds were identified as components of foods and other natural products, their role as key flavor contributors was initially underappreciated, often being associated with off-odors. acs.orgnih.gov The first documented use of sulfites as a preservative dates back to 1664. gravitywinehouse.com

A significant turning point came with advancements in analytical chemistry, particularly the coupling of gas chromatography with olfactometry (GC-O) and mass spectrometry (GC-MS). nih.govencyclopedia.pub These techniques allowed researchers to separate complex mixtures of volatile compounds, identify them by their chemical structure, and directly link them to specific aromas perceived by the human nose.

In the context of wine, researchers in the late 20th century began to investigate the source of potent "fruity" and "tropical" aromas in varieties like Sauvignon blanc. oeno-one.eu This led to the identification of volatile thiols like 3-sulfanylhexan-1-ol (3SH) and 4-methyl-4-sulfanylpentan-2-one (4MSP). nih.gov A crucial finding was that these potent aroma compounds were not present in their free form in the grape but existed as non-volatile precursors, specifically as conjugates with the amino acids cysteine and glutathione (B108866). encyclopedia.pubresearchgate.net It was discovered that yeast enzymes, particularly carbon-sulfur β-lyases, cleave these precursors during fermentation to release the free, aromatic thiols. nih.govinfors-ht.com This discovery of a biosynthetic pathway from odorless precursors to powerful odorants was a landmark in flavor chemistry and explained how fermentation could generate such intense aromas. infors-ht.com The development of specialized extraction and derivatization methods was essential to isolate and stabilize these highly reactive thiols for accurate analysis. nih.goviaea.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131215-91-3

Molecular Formula

C7H16OS

Molecular Weight

148.27 g/mol

IUPAC Name

7-sulfanylheptan-1-ol

InChI

InChI=1S/C7H16OS/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2

InChI Key

LSLIREXBGQDXDX-UHFFFAOYSA-N

Canonical SMILES

C(CCCO)CCCS

Origin of Product

United States

Advanced Analytical Methodologies for 7 Sulfanylheptan 1 Ol and Precursors

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic separation is required to resolve the target analytes from each other and from any remaining matrix components before detection.

Gas Chromatography (GC) is the predominant technique for the separation of volatile and semi-volatile sulfur compounds. When coupled with a mass spectrometer (GC-MS), it provides powerful identification and quantification capabilities. mdpi.comencyclopedia.pub The analysis of thiols by GC can be challenging due to their reactivity and potential for poor peak shape. cornell.edu Therefore, derivatization, as mentioned in the HS-SPME section, is a common strategy to create more stable and chromatographically well-behaved analytes. mdpi.comnih.gov

The choice of capillary column is crucial for achieving adequate separation. A common approach involves using a non-polar column (e.g., DB-5) as the primary dimension, which separates compounds largely based on boiling point. acs.org For more complex samples, multidimensional gas chromatography (MDGC) offers significantly enhanced resolving power. nih.govacs.org

Comprehensive two-dimensional GC (GC×GC) uses two different columns (e.g., a non-polar first dimension and a polar second dimension like HP-Innowax) to provide a much higher peak capacity, separating co-eluting compounds from the first column on the second. acs.orgnih.gov

Heart-cutting MDGC (GC-GC) involves selectively transferring one or more small, targeted fractions from the first column to a second column (often with a different stationary phase) for further separation. nih.govacs.org

Specialized detectors like the Flame Photometric Detector (FPD) are highly selective for sulfur compounds, while MS provides structural information for definitive identification. ucalgary.ca Innovative approaches, such as using a water stationary phase, have also been explored to retain organosulfur compounds while allowing interfering hydrocarbons to pass through unretained, thereby reducing signal quenching in the FPD. ucalgary.carsc.org

Table 4: Representative Gas Chromatography (GC) Conditions for Thiol Analysis

Parameter Specification Purpose
Technique GC-MS, MDGC-MS/O Separation coupled with mass spectrometry for identification and olfactometry for odor characterization. nih.gov
Injector Split/Splitless Allows for analysis of both high and low concentration samples.
Carrier Gas Helium or Hydrogen Inert gas to carry analytes through the column. acs.orgacs.org
Column 1 (1D) DB-5 (30 m x 0.25 mm x 0.25 µm) Non-polar column for primary separation. acs.org
Column 2 (2D) HP-Innowax (1.5 m x 0.18 mm x 0.18 µm) Polar column for secondary separation in a GCxGC setup. acs.org
Oven Program e.g., 40 °C hold, ramp to 250 °C A specific temperature gradient to elute compounds based on their volatility and column interaction.
Detector Mass Spectrometer (MS), Flame Photometric Detector (FPD), Olfactometry (O) MS for identification, FPD for sulfur-selective detection, O for correlating compounds with odor. nih.govucalgary.ca

This table presents a composite of typical GC parameters used for the analysis of complex volatile mixtures containing organosulfur compounds. nih.govacs.org

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is a specialized sub-type of chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are molecules that are non-superimposable mirror images of each other and often exhibit different biological or sensory properties.

The molecule 7-Sulfanylheptan-1-OL (HO-(CH₂)₇-SH) possesses a linear seven-carbon chain with functional groups at the terminal positions. As there are no stereocenters (chiral carbons) in its structure, this compound is an achiral molecule. Therefore, it does not exist as enantiomers, and chiral chromatography is not an applicable technique for its enantiomeric separation.

However, this methodology is critical for the analysis of structurally related chiral thiols or potential chiral precursors to this compound. For many polyfunctional thiols found in nature, such as 3-sulfanylhexan-1-ol, the different enantiomers can have distinct aroma characteristics and perception thresholds. For these compounds, chiral GC or HPLC methods using specialized chiral stationary phases (CSPs) are essential for their separation and individual quantification. Stable isotope dilution analysis methods have been validated for the chiral analysis of some of these compounds. umontpellier.fr

Spectroscopic and Detection Methods

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation technique like GC or HPLC, it provides highly selective and sensitive detection. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting fragment ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, is the gold standard for trace-level quantification in complex samples due to its ability to minimize background interference. acs.org

For thiols like this compound, derivatization is a key step, not only for chromatography but also for MS detection. Derivatizing agents can be chosen to introduce a group that ionizes efficiently, leading to a strong signal in the mass spectrometer. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for analyzing volatile and thermally stable compounds. While this compound itself is not highly volatile, its more volatile precursors could be analyzed by this technique. Furthermore, the compound can be made amenable to GC analysis through derivatization. A common approach involves derivatizing the thiol group with reagents like pentafluorobenzyl bromide (PFBBr). mdpi.com This creates a less polar, more volatile derivative suitable for GC separation.

Gas Chromatography-Olfactometry (GC-O), a technique where the column effluent is split between a mass spectrometer and a human assessor (an "olfactometry port"), is invaluable in the flavor and fragrance industry. It allows for the direct correlation of a specific chemical compound eluting from the GC column with its characteristic odor. While no sensory studies are currently cited for this compound, GC-O would be the definitive method to determine its aroma profile and sensory impact if it were to be investigated as a flavor or fragrance compound. vulcanchem.com

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is an exceptionally sensitive and selective method for quantifying thiols in complex matrices like wine or food. acs.orgacs.org The analysis is typically performed using an electrospray ionization (ESI) source, most often in positive ion mode (ESI+), especially after derivatization. acs.org

A common strategy involves derivatizing the thiol group of this compound with a reagent such as 4,4'-dithiodipyridine (DTDP) or a maleimide-based reagent. mdpi.comacs.org This reaction forms a stable derivative that ionizes efficiently in the ESI source. The HPLC separates the derivative from other matrix components, and the mass spectrometer is set to operate in MRM mode. In this mode, the instrument selectively monitors a specific transition from the derivatized parent ion to a characteristic fragment ion, ensuring highly specific quantification. acs.org

Table 2: Hypothetical MRM Transitions for a Derivatized this compound

AnalyteDerivatizing AgentParent Ion (m/z)Fragment Ion (m/z)Application
This compoundDTDP[M+H]⁺ of derivativeCharacteristic fragmentQuantification
Deuterated this compoundDTDP[M+H]⁺ of labeled derivativeSame fragment as aboveInternal Standard

Note: The exact m/z values would depend on the specific derivatizing agent used and would be determined via infusion experiments. This table illustrates the principle of the MRM technique. acs.orgacs.org

Stable Isotope Dilution Analysis (SIDA) is the most accurate method for quantification in mass spectrometry. acs.org The technique involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., containing deuterium (B1214612), ¹³C, or ¹⁵N) to the sample at the very beginning of the analytical procedure. nih.gov For this compound, this would involve synthesizing a deuterated analogue (e.g., this compound-d₂, with deuterium atoms on the carbon bearing the hydroxyl group).

This deuterated analogue serves as an internal standard. Because it is chemically almost identical to the non-labeled analyte, it behaves in the same way during sample preparation, extraction, derivatization, and chromatographic separation, effectively correcting for any analyte loss at any step. acs.org In the mass spectrometer, the deuterated standard is easily distinguished from the native analyte due to its higher mass. Quantification is achieved by measuring the ratio of the MS signal of the native analyte to that of the known amount of the added labeled standard. nih.gov This approach minimizes errors arising from matrix effects or incomplete recovery, yielding highly accurate and precise results. acs.org The synthesis of such deuterated internal standards, however, can be non-trivial and costly. mdpi.com

Atomic Emission Detection (AED)

Atomic Emission Detection (AED) stands as a powerful technique for the analysis of sulfur-containing compounds like this compound. When coupled with gas chromatography (GC), AED provides elemental-specific detection by atomizing the column effluent in a high-energy plasma, which excites the atoms and causes them to emit light at characteristic wavelengths. For sulfur, the emission is measured, providing a highly selective and sensitive signal.

This method offers significant advantages over less specific detectors. The AED can differentiate sulfur-containing compounds from a complex matrix of non-sulfur-containing molecules, simplifying chromatograms and aiding in identification. capes.gov.br While it was never as widely adopted for wine analysis as some other detectors, it remains a viable technique. acs.org Its capability for low-level sulfur analysis makes it suitable for detecting volatile sulfur compounds in various gaseous streams. labrulez.com The selectivity of AED is a key feature, allowing for the clear identification of sulfur species even in complex samples like aviation fuels, where it has been used to identify thiols, sulfides, and disulfides. capes.gov.br

A comparison with other common sulfur-specific detectors highlights its performance characteristics.

Table 1: Comparison of Sulfur-Specific Detectors Data derived from multiple sources. labrulez.comjfda-online.com

DetectorMinimum Detectable Limit (MDL) of SulfurLinearity (Orders of Magnitude)Selectivity vs. Hydrocarbons
Atomic Emission Detector (AED) < 1 pg/s4> 2 x 10⁶
Sulfur Chemiluminescence Detector (SCD) < 1 pg/s4> 10⁷
Pulsed Flame Photometric Detector (PFPD) < 1 pg/s3> 10⁶

Chemometrics and Multivariate Data Analysis in Volatilomics

Volatilomics, the study of volatile organic compounds (VOCs), often generates large and complex datasets, especially when analyzing trace compounds like this compound in intricate matrices. mdpi.comrsc.org Chemometrics and multivariate data analysis are essential tools for extracting meaningful information from this data. f1000research.com These statistical methods can identify patterns, reveal differences between samples, and highlight key compounds responsible for those differences. sciopen.commdpi.com

Commonly employed techniques include:

Principal Component Analysis (PCA) : An exploratory, unsupervised method that reduces the dimensionality of the data, allowing for the visualization of similarities and dissimilarities between samples. f1000research.commdpi.com For instance, PCA can be used to group samples based on their volatile sulfur compound profiles. frontiersin.org

Multivariate Analysis of Variance (MANOVA) : A hypothesis-testing method used to determine if statistically significant differences exist between the means of different sample groups. mdpi.com Studies have used MANOVA to show how factors like vintage year or agricultural practices can affect the profile of volatile sulfur compounds. sciopen.comisnff-jfb.com

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) : A supervised method used to identify the variables (i.e., specific volatile compounds) that are most responsible for the separation between predefined sample classes. sciopen.com

These approaches are critical in fields like food science, where they have been used to characterize volatile sulfur compounds in products like Baijiu and to assess the impact of different treatments on wine composition. sciopen.comsciopen.com By applying these multivariate techniques to data from GC-MS or electronic nose analyses, researchers can effectively navigate the complexity of the volatilome. f1000research.comunhas.ac.id

Derivatization Strategies for Enhanced Analysis

Due to their polarity, reactivity, and often low concentrations, direct analysis of thiols like this compound can be challenging. Derivatization is a crucial sample preparation step that converts the analyte into a more suitable form for analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). scioninstruments.com The primary goals of derivatization are to increase analyte volatility and thermal stability for GC analysis, reduce polarity to minimize interactions with the chromatographic column, and enhance the response of a specific detector. scioninstruments.comfrontiersin.org

Pentafluorobenzyl Bromide (PFBBr) Derivatization

Pentafluorobenzyl bromide (PFBBr) is a widely used reagent for the derivatization of thiols. frontiersin.orgcornell.edu The reaction proceeds via a nucleophilic substitution, where the thiol's sulfhydryl group (-SH) acts as the nucleophile, displacing the bromide from PFBBr. mdpi.com This creates a less polar and more volatile pentafluorobenzyl derivative. mdpi.comlibretexts.org

The key advantage of PFBBr derivatization is the introduction of a polyfluorinated group into the molecule. libretexts.org This makes the derivative highly sensitive to electron capture detection (GC-ECD) and negative chemical ionization mass spectrometry (GC-NCI-MS), allowing for quantification at very low levels (ng/L). cornell.eduresearchgate.net The technique has been successfully applied in various formats, including automated on-fiber derivatization and extractive alkylation, where derivatization and extraction occur simultaneously. frontiersin.orgnih.govsigmaaldrich.com

Silylation and Perfluoro-acylation

Silylation is a common derivatization technique that replaces the active hydrogen of the thiol's sulfhydryl group with a non-polar trimethylsilyl (B98337) (TMS) group. scioninstruments.comphenomenex.com This process significantly reduces the polarity and increases the volatility of the compound, making it more amenable to GC analysis. phenomenex.comcampbellscience.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI) are effective for derivatizing thiols, along with other polar functional groups like hydroxyls and amines. phenomenex.comthermofisher.com The resulting TMS derivatives are thermally stable and often provide favorable fragmentation patterns in mass spectrometry. campbellscience.comtcichemicals.com

Perfluoro-acylation is another strategy to enhance volatility and detector response. libretexts.org In the analysis of precursors to related thiols, such as 3-sulfanylhexan-1-ol, both silylation and perfluoro-acylation were evaluated, with heptafluoro-acylation (HFA) being selected as the preferred method. encyclopedia.pub A significant advantage of this approach was that the HFA derivatives of the compound's diastereomers could be chromatographically separated, demonstrating the technique's utility for stereospecific analysis. encyclopedia.pub Acylation, in general, converts polar groups into esters, thioesters, and amides, and the resulting derivatives are often more stable than their silylated counterparts. scioninstruments.comlibretexts.org

Ebselen (B1671040) Derivatization

Ebselen (2-phenyl-1,2-benzisoselenazol-3-one) is a highly selective and efficient derivatizing agent for thiols, particularly for analyses involving liquid chromatography-mass spectrometry (LC-MS). mdpi.comresearchgate.net The reaction mechanism involves the cleavage of the Se-N bond in ebselen by the thiol, leading to the formation of a stable selenenyl sulfide (B99878) (Se-S) bond. mdpi.comresearchgate.net

This derivatization offers several advantages:

It protects the reactive sulfhydryl group from oxidation. mdpi.com

It increases the lipophilicity of the analyte, improving extraction efficiency. mdpi.com

For LC-MS with electrospray ionization (ESI), the selenium-containing adduct significantly boosts the analytical response, improving detection and quantification limits down to the ng/L level. mdpi.comresearchgate.net

Ebselen has been recognized for its superior selectivity, efficiency, and the stability of its derivatives compared to other agents, making it a method of choice for analyzing thiols in complex matrices like wine, beer, and coffee. mdpi.comresearchgate.netnih.gov

4,4′-Dithiodipyridine (DTDP) Derivatization

Derivatization with 4,4′-dithiodipyridine (DTDP) is an effective strategy for quantifying thiols using HPLC-MS/MS. acs.orgnih.gov The reaction occurs through a thiol-disulfide exchange. acs.org DTDP reacts rapidly and completely with thiols under acidic conditions (pH ≥ 3.4), which is a major advantage when analyzing acidic samples like wine, as it eliminates the need for pH adjustment. acs.orgresearchgate.net

The resulting derivative is a stable, non-volatile molecule suitable for enrichment using solid-phase extraction (SPE). researchgate.net The pyridyl group in the derivative enhances ionization efficiency in positive ESI mode, improving sensitivity for MS/MS detection. acs.orgfrontiersin.org This method has been successfully developed and validated for the routine analysis of multiple thiols at ultratrace levels in wine and other beverages. acs.orgnih.govmdpi.com

Table 2: Summary of Derivatization Strategies for Thiols

Derivatization AgentAbbreviationReaction TypeAnalytical AdvantagePrimary Technique
Pentafluorobenzyl BromidePFBBrNucleophilic SubstitutionCreates volatile, highly electronegative derivatives for sensitive detection. sigmaaldrich.comGC-ECD, GC-NCI-MS
Silylation Reagents (e.g., BSTFA)BSTFASilylationIncreases volatility and thermal stability by replacing active hydrogen. scioninstruments.comphenomenex.comGC-MS
Perfluoro-acylating Reagents-AcylationIncreases volatility and can enable separation of stereoisomers. libretexts.orgencyclopedia.pubGC-MS
Ebselen-Se-N Bond CleavageForms stable, lipophilic selenenyl sulfide adducts with enhanced LC-MS response. mdpi.comresearchgate.netLC-MS
4,4′-DithiodipyridineDTDPThiol-Disulfide ExchangeForms stable, positively charged derivatives at acidic pH for enhanced detection. acs.orgresearchgate.netHPLC-MS/MS

Chemical Synthesis and Derivatization Strategies for Academic Research

Total Synthesis of 7-Sulfanylheptan-1-OL and Analogues

The total synthesis of linear ω-sulfanylalkanols, such as this compound, can be achieved through several reliable and adaptable routes. These methods typically start from commercially available bifunctional precursors, allowing for the sequential or protected introduction of the hydroxyl and thiol moieties.

A primary strategy involves the use of a starting material where one functional group is protected, allowing for the transformation of the other. For instance, starting from 7-bromoheptan-1-ol, the hydroxyl group can be protected using a standard protecting group like tert-butyldimethylsilyl (TBDMS) ether. The resulting bromo-TBDMS ether can then undergo nucleophilic substitution with a thiolating agent, such as potassium thioacetate (B1230152), to introduce the sulfur atom as a protected thioacetate. Subsequent deprotection of both the silyl (B83357) ether and the thioacetate under appropriate conditions yields the target this compound.

An alternative approach begins with a symmetrical precursor like 1,7-heptanediol. Monoprotection of one hydroxyl group is followed by activation of the remaining hydroxyl group (e.g., conversion to a tosylate or mesylate). This activated intermediate can then react with a sulfur nucleophile. Final deprotection affords the desired product.

A convenient and straightforward synthesis of related compounds, such as the aroma precursors 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol, has been reported starting from commercially available butan-1-ol, demonstrating the versatility of using simple alcohol precursors. researchgate.net These syntheses often involve the creation of an α,β-unsaturated intermediate, followed by a Michael addition of the desired thiol-containing nucleophile. researchgate.netnih.gov

Table 1: General Synthetic Routes for ω-Sulfanylalkanols

Starting MaterialKey IntermediatesKey ReactionsTarget Compound
7-Bromoheptan-1-ol1. 7-(tert-Butyldimethylsilyloxy)-1-bromoheptane2. S-(7-hydroxyheptyl) ethanethioate1. Protection (e.g., TBDMSCl)2. Nucleophilic Substitution (e.g., KSAc)3. Deprotection (e.g., TBAF, then hydrolysis)This compound
1,7-Heptanediol1. 7-(tert-Butyldimethylsilyloxy)heptan-1-ol2. 7-(tert-Butyldimethylsilyloxy)heptyl tosylate1. Monoprotection2. Tosylation3. Nucleophilic Substitution (e.g., NaSH)4. DeprotectionThis compound
(E)-Hept-2-en-1-al(E)-Hept-2-en-1-ol1. Reduction of aldehyde2. Michael Addition with thiol (e.g., Glutathione)3-Sulfanylheptan-1-ol Analogue

Combinatorial Synthesis Approaches for S-Alkanols and Related Compounds

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of compounds from a smaller set of precursors. jetir.org This technique is highly applicable to the generation of S-alkanol libraries for structure-activity relationship studies or for screening purposes in materials science and olfaction research. researchgate.net

The synthesis can be performed using either solid-phase or solution-phase techniques. In a solid-phase organic synthesis (SPOS) approach, a suitable starting material, such as a halo-alcohol, is attached to a polymer resin. imperial.ac.uk This resin-bound substrate is then treated with a variety of thiolating agents in separate reaction vessels or in a spatially addressed array. The use of excess reagents is common to drive reactions to completion, with purification simplified to washing the resin. jetir.org Cleavage from the solid support in the final step yields the library of distinct S-alkanols.

A parallel solution-phase synthesis can also be employed. In this method, an array of starting materials (e.g., a series of homologous ω-bromoalkanols) is reacted with a corresponding array of nucleophiles (e.g., different thiols or protected thiol precursors) in a multi-well plate format. This strategy was successfully used to prepare a library of sixty-six linear compounds, demonstrating that complex mixtures of homologues can be synthesized and analyzed. researchgate.net Such approaches have been used to create libraries of mercapto primary alcohols, mercapto ketones, and related esters for characterization and sensory analysis. researchgate.netscielo.br

Table 2: Illustrative Combinatorial Array for S-Alkanol Synthesis

Thiolating Agent A (e.g., NaSH)Thiolating Agent B (e.g., KSAc)Thiolating Agent C (e.g., L-Cysteine)
Precursor 1 (6-Bromohexan-1-ol)6-Sulfanylhexan-1-olS-(6-hydroxyhexyl) ethanethioateS-(6-hydroxyhexyl)-L-cysteine
Precursor 2 (7-Bromoheptan-1-ol)This compoundS-(7-hydroxyheptyl) ethanethioateS-(7-hydroxyheptyl)-L-cysteine
Precursor 3 (8-Bromooctan-1-ol)8-Sulfanyl-octan-1-olS-(8-hydroxyoctyl) ethanethioateS-(8-hydroxyoctyl)-L-cysteine

Regioselective and Stereoselective Synthesis of Thiol Precursors

The synthesis of more complex alkanethiols, particularly those with additional functional groups or stereocenters, requires precise control over regioselectivity and stereoselectivity. This is critical when synthesizing biologically relevant thiol precursors, such as those found in nature. umontpellier.frinfowine.com

Regioselectivity is paramount when a molecule possesses multiple potential sites for reaction. A classic example is the synthesis of 3-sulfanylhexan-1-ol (3SH) precursors, which are important in wine aroma. nih.govmdpi.com These are often synthesized via a Michael addition of a sulfur nucleophile (like glutathione (B108866) or cysteine) to an α,β-unsaturated aldehyde, (E)-2-hexenal. nih.govinfowine.com The reaction conditions can be tuned to ensure the thiol adds exclusively at the β-carbon (C3), demonstrating high regioselectivity. researchgate.net Bio-inspired approaches have been developed for the regioselective coupling of thiols with ortho-quinones, which could be adapted for creating functionalized catechol-thiol adducts. researchgate.net

Stereoselectivity becomes crucial when the target molecule is chiral. The synthesis of enantiomerically pure or enriched thiols often requires asymmetric methods. Strategies include:

Substrate Control: Using an enantiomerically pure starting material, such as an amino acid like L-cysteine, to introduce chirality. thieme-connect.com

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the approach of the reagent, followed by removal of the auxiliary.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other. Photoredox-catalyzed asymmetric Giese reactions have been developed for the diastereoselective preparation of β-thiolated amino acids. nih.gov

Photoinitiated Reactions: The photoinitiated addition of thiols to unsaturated systems, such as glycals (unsaturated sugars), can proceed with high stereoselectivity. scite.ai

These advanced methods allow for the synthesis of specific stereoisomers, which is essential for studying stereospecific biological interactions or sensory properties. researchgate.net

Synthesis of Stable Isotope-Labeled Internal Standards

Quantitative analysis of trace-level compounds, such as this compound in complex matrices, often relies on mass spectrometry coupled with stable isotope dilution analysis (SIDA). mdpi.com This requires the synthesis of internal standards labeled with stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). chempep.commedchemexpress.com

The most direct synthetic strategy involves using a commercially available starting material that already contains the isotopic label. For example, the synthesis of deuterated 3-sulfanylhexan-1-ol (d₈-3SH) and its acetate (B1210297) has been achieved in a few steps starting from commercially available d₁₀-butan-1-ol. researchgate.net This approach ensures the label is incorporated at a specific, non-exchangeable position. A similar strategy could be applied to synthesize labeled this compound by starting with a labeled heptanol (B41253) or dihaloheptane precursor.

Another common method is H-D exchange, where hydrogen atoms at specific positions are replaced with deuterium from a deuterium source like D₂O. princeton.edu For instance, a method using a palladium-on-carbon and aluminum powder catalyst in D₂O has been shown to effectively deuterate a range of organic compounds, including alcohols, under microwave irradiation. nih.gov

Chemical synthesis offers precise control over labeling patterns, which can range from uniform labeling (all atoms of an element are replaced) to site-specific labeling. chempep.com The synthesis of stable isotope-labeled precursors like [1'-(¹³C)][5-(²H)]-Vanillin has been reported for use in elucidating biosynthetic pathways. nih.gov These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by their higher mass, making them ideal internal standards for accurate quantification. mdpi.commedchemexpress.com

Table 3: Strategies for Synthesis of Labeled this compound

Labeling StrategyLabeled Precursor ExampleSynthetic Method
Deuterium (²H) Labeling7-Bromo-[²H₁₄]-heptan-1-olStandard thiolation of a commercially available deuterated precursor.
Carbon-13 (¹³C) Labeling1-Bromo-7-chloro-[¹³C₇]-heptaneMulti-step synthesis starting from simple ¹³C-labeled building blocks.
H-D ExchangeThis compound (unlabeled)Catalytic exchange reaction using D₂O as the deuterium source. nih.gov

Role of 7 Sulfanylheptan 1 Ol in Biological Systems

Microbial Metabolism and Enzyme Activity

The biological impact of many sulfanylalkanols is dependent on their release from non-volatile, odorless precursors by microbial enzymes. This biotransformation is a key metabolic process in various bacteria and yeasts.

The primary mechanism for releasing volatile thiols is through the enzymatic cleavage of a carbon-sulfur (C-S) bond in precursor molecules, which are typically conjugates of cysteine or glutathione (B108866). nih.govresearchgate.net This reaction is catalyzed by a class of enzymes known as carbon-sulfur lyases (C-S lyases). In bacteria, an important enzyme with this function is cystathionine (B15957) β-lyase, encoded by the metC gene, which plays a physiological role in methionine biosynthesis but can also act on other cysteine conjugates. nih.govresearchgate.net

In many cases, the precursor is a dipeptide conjugate, such as S-cysteinylglycine. Here, a two-step enzymatic process is required. First, a dipeptidase cleaves the peptide bond to release the cysteine conjugate. Subsequently, a C-S β-lyase acts on the cysteine conjugate to release the free, volatile thiol and other products like pyruvate (B1213749) and ammonia. nih.gov Research on Corynebacterium species isolated from the human axilla has shown that the sequential action of a metallodipeptidase and a β-lyase is essential for releasing the potent odorant 3-methyl-3-sulfanylhexan-1-ol from its secreted precursor. nih.gov

In the context of wine fermentation, yeast of the species Saccharomyces cerevisiae are responsible for releasing volatile thiols like 3-sulfanylhexan-1-ol from odorless precursors found in grape must. mdpi.comnih.gov Several yeast enzymes with C-S β-lyase activity have been identified, including Irc7p, Str3p, and Cys3p, which cleave the cysteinylated precursors to contribute to the final aroma profile of the wine. nih.gov

Table 1: Key Enzymes in Microbial Metabolism of Sulfanylalkanol Precursors
EnzymeOrganism(s)FunctionSubstrate ExampleReference
Cystathionine β-lyase (C-S lyase)Corynebacterium sp.Cleaves the C-S bond in cysteine conjugates to release a volatile thiol.S-cysteine conjugates of sulfanylalkanols nih.govresearchgate.net
DipeptidaseCorynebacterium sp.Hydrolyzes dipeptide (Cys-Gly) conjugates to produce a cysteine conjugate substrate for C-S lyase.S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine nih.gov
Irc7p (β-lyase)Saccharomyces cerevisiaeReleases polyfunctional thiols from cysteine-conjugated precursors during fermentation.Cys-3-sulfanylhexan-1-ol nih.gov
Str3p, Cys3p (β-lyases)Saccharomyces cerevisiaeContribute to the release of volatile thiols from cysteine conjugates.Cysteine-S-conjugates nih.gov

Interplay with Host Biological Systems

Sulfanylalkanols are key molecules in the chemical communication and interaction between microbes and their hosts, notably in the human skin microbiome and in plant biochemistry.

Human Skin Microbiome The human axilla (underarm) provides a unique environment where secretions from apocrine and sebaceous glands are metabolized by a dense microbial community. oup.com These secretions contain odorless precursor molecules that are transformed by skin bacteria into volatile organic compounds, including sulfanylalkanols, which are the principal components of axillary odor. nih.govelifesciences.orgebi.ac.uk

The dominant bacteria involved in this process are species of Corynebacterium and Staphylococcus. oup.comupenn.edu A high population of Corynebacterium is strongly correlated with the production of pungent, sulfurous odors. nih.govoup.com Specific species, such as Staphylococcus hominis, have also been identified as highly efficient transformers of odor precursors. elifesciences.orgebi.ac.uk These bacteria metabolize secreted conjugates like S-Cys-Gly-3M3SH to release highly potent odorants such as 3-methyl-3-sulfanylhexan-1-ol (3M3SH) and 3-sulfanylhexan-1-ol. nih.govelifesciences.orgresearchgate.net

Table 2: Role of Bacteria in the Human Axillary Microbiome in Producing Volatile Thiols
Bacterial SpeciesRole in Thiol ProductionPrecursor MetabolizedVolatile Thiol ProducedReference
Corynebacterium sp.Major producer of pungent axillary odor. Possesses the necessary dipeptidase and β-lyase enzymes.Cys-Gly-S-conjugates3-methyl-3-sulfanylhexan-1-ol nih.govnih.gov
Staphylococcus hominisEfficiently transports and metabolizes odor precursors.S-Cys-Gly-3M3SH3-methyl-3-sulfanylhexan-1-ol elifesciences.orgebi.ac.uk
Staphylococcus epidermidisConsidered a low producer of 3M3SH.Cys-Gly-3M3SHLow levels of 3M3SH ebi.ac.uk

Plant Biochemistry In the realm of plant biochemistry, sulfanylalkanols are particularly important as aroma compounds in various fruits and beverages, most notably wine. nih.gov Grapes (Vitis vinifera) accumulate non-volatile, sulfur-containing precursors in the skin and juice. mdpi.comresearchgate.net One such precursor pathway involves the reaction of the antioxidant glutathione with (E)-2-hexenal, an aldehyde formed during the breakdown of fatty acids when grape cells are damaged. mdpi.com

This results in glutathionylated and cysteinylated precursors of compounds like 3-sulfanylhexan-1-ol (3SH). mdpi.commdpi.com While odorless in the grape must, these precursors are transformed by yeast during alcoholic fermentation. mdpi.com The metabolic activity of Saccharomyces cerevisiae cleaves these precursors to release the free, volatile 3SH, which imparts characteristic and desirable "tropical," "grapefruit," and "passionfruit" aromas to many wine styles, especially Sauvignon Blanc. nih.govnih.gov

Precursor Transport and Secretion Mechanisms

The generation of volatile sulfanylalkanols is contingent on the secretion of precursors by a host and their subsequent uptake by microbes.

In the human axilla, it is proposed that the odorless precursors are secreted from the apocrine glands. The transporter protein ABCC11 is believed to be responsible for secreting the initial glutathione-conjugated precursor into the axilla. elifesciences.org This conjugate is then processed by a γ-glutamyl transferase enzyme, also present in the apocrine gland, to form the dipeptide S-Cys-Gly conjugate that is available to the skin microbiota. elifesciences.org

For the bacteria to metabolize these precursors, they must first be transported into the cell. Research on Staphylococcus hominis has identified a specific transporter from the Proton-dependent Oligopeptide Transporter (POT) family that is responsible for the uptake of the S-Cys-Gly-3M3SH malodor precursor from the skin surface into the bacterial cytoplasm. elifesciences.org

A similar process occurs in wine fermentation. Yeasts must assimilate the thiol precursors from the grape must. Studies with S. cerevisiae have shown that different transporters are used for different precursor forms. The glutathionylated precursor of 3SH is transported into the yeast cell via the glutathione transporter Opt1p, whereas the cysteinylated form is taken up by general amino acid permeases, such as Gap1p. nih.govfrontiersin.org

Table 3: Transport and Secretion Mechanisms for Sulfanylalkanol Precursors
ProcessSystemTransporter/EnzymeSubstrate/ProductReference
SecretionHuman Apocrine GlandABCC11 TransporterSecretes glutathione-conjugated precursor. elifesciences.org
Precursor ModificationHuman Apocrine Glandγ-glutamyl transferaseConverts glutathione conjugate to Cys-Gly conjugate. elifesciences.org
UptakeStaphylococcus hominisPOT family transporterTransports S-Cys-Gly-3M3SH into the bacterium. elifesciences.org
UptakeSaccharomyces cerevisiaeOpt1pTransports glutathionylated precursor of 3SH. frontiersin.org
UptakeSaccharomyces cerevisiaeGap1pTransports cysteinylated precursor of 3SH. nih.govfrontiersin.org

Theoretical and Mechanistic Studies of 7 Sulfanylheptan 1 Ol

Computational Chemistry and Molecular Modeling of Reaction Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For 7-sulfanylheptan-1-ol, these methods can elucidate the thermodynamics and kinetics of its formation and degradation pathways, which are often difficult to characterize experimentally.

Key Research Findings:

Studies on similar volatile thiols, such as 3-sulfanylhexan-1-ol (3SH), have established several key reaction pathways that are also relevant to this compound. mdpi.comencyclopedia.pub These include oxidation reactions, often catalyzed by metal ions like copper and iron, and addition reactions with other molecules present in the matrix. science.govresearchgate.netresearchgate.net

Metal-Catalyzed Oxidation: The thiol group (–SH) is susceptible to oxidation. In the presence of transition metals like Cu(II) and Fe(III), this compound can be oxidized to its corresponding disulfide. researchgate.net Computational methods, particularly Density Functional Theory (DFT), can be used to model the reaction intermediates and transition states. These calculations help determine the activation energies and reaction rates, providing insight into how factors like pH and solvent affect the oxidation process. science.gov For instance, theoretical calculations for similar thiols have shown that the reaction proceeds through the formation of a thiol-metal complex, followed by electron transfer and subsequent dimerization to form the disulfide. researchgate.net

Thiol-Ene Reactions: The thiol group can participate in radical thiol-ene reactions, where it adds across a carbon-carbon double bond. science.gov Visible light photocatalysis, often in the presence of a sensitizer (B1316253) like eosin-Y, can initiate this reaction by generating a thiyl radical intermediate. science.gov Molecular modeling can simulate the formation of this key radical and predict the stereochemical outcome of the addition.

The table below illustrates hypothetical data that could be generated from a DFT study on a potential oxidation pathway of this compound, based on methodologies applied to similar compounds.

Table 6.1.1: Hypothetical DFT Calculation Results for the Oxidation of this compound This table is illustrative and based on typical data from computational studies of thiol oxidation.

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)Calculated Reaction Energy (kcal/mol)
Formation of Cu(I)-thiolate complex from Cu(II)B3LYP/6-31G(d)5.2-15.8
Formation of thiyl radical from complexB3LYP/6-31G(d)12.58.3
Dimerization of two thiyl radicals to form disulfideB3LYP/6-31G(d)~0 (diffusion-controlled)-85.4

In Silico Studies of Enzyme-Substrate Interactions

In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and analyzing how a substrate like this compound binds to an enzyme's active site. mdpi.comnih.gov These methods are critical in fields like enzymology and drug design to understand specificity and catalytic mechanisms. nih.govnih.gov

Key Research Findings:

While no specific enzyme-docking studies for this compound are documented, research on analogous compounds provides a clear framework. For example, the interaction of sulfanylalkanols with olfactory receptors and metabolic enzymes has been modeled to understand odor perception and biosynthesis. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking simulations could identify potential binding pockets in enzymes responsible for its metabolism, such as C-S lyases or alcohol dehydrogenases. researchgate.net The simulation calculates a docking score, which estimates the binding affinity; more negative values typically indicate tighter binding. nih.gov Key interactions, such as hydrogen bonds between the hydroxyl or thiol groups and amino acid residues (e.g., Asp, Glu, His), and van der Waals interactions involving the heptyl chain, would be identified. mdpi.com

Molecular Dynamics (MD) and QM/MM: Following docking, MD simulations can be run to study the dynamic stability of the enzyme-substrate complex over time. researchgate.net These simulations provide insights into conformational changes in both the enzyme and the ligand upon binding. mdpi.com For more accurate analysis of the reaction within the active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. The QM region (the ligand and key active site residues) is treated with high-level quantum calculations, while the rest of the protein is modeled using classical force fields, balancing accuracy and computational cost. nih.gov

The following is an exemplary data table showing the type of results obtained from a molecular docking study.

Table 6.2.1: Illustrative Molecular Docking Results for this compound with a Hypothetical C-S Lyase This table is a hypothetical representation of typical docking simulation output.

LigandDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction(s)
This compound-7.8HIS 115, ASP 221, TYR 145Hydrogen Bond (with -OH and -SH groups), Pi-Alkyl
This compound-7.8LEU 250, ILE 299, VAL 301Van der Waals (with heptyl chain)
Cysteine (Natural Substrate)-6.5HIS 115, ASP 221, SER 223Hydrogen Bond, Salt Bridge

Advanced Modeling of Thiol Reactivity and Stability in Complex Matrices

The reactivity and stability of thiols like this compound are highly dependent on their environment. mdpi.com In complex matrices such as wine or biological fluids, numerous factors, including pH, redox potential, and the presence of other reactive species (e.g., polyphenols, metal ions), influence the fate of the thiol. researchgate.netresearchgate.net Advanced modeling can simulate these complex systems to predict the molecule's stability.

Key Research Findings:

Reactivity in Wine-like Conditions: Research on thiols in wine demonstrates their high reactivity. science.gov They are prone to oxidation, forming disulfides, and can react with quinones, which are themselves oxidation products of polyphenols. researchgate.netresearchgate.net These reactions lead to a loss of the thiol compound. Computational models can simulate the kinetics of these parallel reactions to predict the half-life of this compound under various storage conditions.

The table below summarizes the key factors present in a complex matrix that would be considered in an advanced model of this compound stability.

Table 6.3.1: Factors Influencing Thiol Stability in Complex Matrices and Their Modeled Effects This table is a conceptual summary based on established thiol chemistry.

Influencing FactorPredicted Effect on this compound StabilityModeling Approach
OxygenDecreases stability via oxidationKinetic modeling of oxidation rates
Copper/Iron IonsSignificantly decreases stability by catalyzing oxidationDFT of metal-thiol complexes, kinetic simulations
Polyphenols (e.g., Catechin)Decreases stability via reaction with derived quinonesQM/MM simulation of quinone-thiol addition reactions
pHAffects thiolate anion (RS⁻) concentration, influencing reactivitypKa calculations, pH-dependent kinetic models
Sulfur Dioxide (SO₂)Increases stability by consuming oxygen and quinonesSystem-wide kinetic modeling of competing reactions
Glutathione (B108866) (GSH)Increases stability by acting as a sacrificial antioxidantMD simulations of intermolecular interactions, kinetic models

Environmental and Ecological Considerations of S Alkanethiols

Occurrence and Detection in Environmental Samples

The presence of S-alkanethiols in the environment is often linked to biological and industrial activities. While data on the specific environmental occurrence of 7-sulfanylheptan-1-ol are scarce, research on analogous compounds provides insight into its potential presence and detection.

Known Occurrences of Related Alkanethiols

A related compound, 3-sulfanylheptan-1-ol, has been identified in beers hopped with Cascade and Tomahawk cultivars, where it contributes to the hoppy and lemon-like aroma. acs.org Its presence in such a matrix suggests it can be a product of natural biotransformation, in this case, during the brewing process. acs.org Other polyfunctional thiols have been detected in various food items and as products of microbial metabolism, such as in human axillary sweat. ebi.ac.ukebi.ac.uk For instance, 3-methyl-3-sulfanylhexan-1-ol is a known component of human sweat, originating from bacterial biotransformation of odorless precursors. ebi.ac.uk While not direct environmental samples, these occurrences in complex biological matrices highlight that such compounds are formed in nature.

Detection Methodologies

The detection of volatile sulfur compounds like this compound in environmental samples such as water, soil, or air presents an analytical challenge due to their low concentrations and high reactivity. researchgate.net Standard methods often involve gas chromatography (GC) coupled with a selective detector.

Common analytical techniques applicable to the detection of alkanethiols include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile organic compounds in various samples, including water, soil, and air. nih.govepa.gov For enhanced sensitivity, especially in complex matrices, pre-concentration steps are often necessary.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that can be used to concentrate volatile and semi-volatile compounds from a sample before GC analysis. It has been successfully applied to the analysis of volatile sulfur compounds in wine and air. researchgate.net

Derivatization: To improve the stability and chromatographic behavior of highly reactive thiols, derivatization is often employed. This involves a chemical reaction to convert the thiol into a more stable derivative before analysis. researchgate.net

Table 1: Analytical Methods for Detecting Volatile Sulfur Compounds

Analytical TechniquePrincipleApplicability to AlkanethiolsReference
Gas Chromatography-Mass Spectrometry (GC-MS)Separates compounds based on volatility and mass-to-charge ratio, allowing for identification and quantification.Well-suited for identifying specific volatile organic compounds like alkanethiols in environmental matrices. nih.govepa.gov nih.govepa.gov
Gas Chromatography with Flame Photometric Detection (GC-FPD)A selective detector for sulfur-containing compounds, providing high sensitivity.Recommended by NIOSH for determining compounds like carbon disulfide in the air and can be adapted for other volatile sulfur compounds. nih.gov nih.gov
Solid-Phase Microextraction (SPME)A pre-concentration technique where a coated fiber extracts analytes from a sample.Used for analyzing volatile thiols in wine, beer, and air samples prior to GC analysis. researchgate.net researchgate.net
Direct Sampling Ion Trap Mass Spectrometry (DSITMS)Allows for rapid, real-time screening of volatile organic compounds in water, soil, and air with minimal sample preparation.Applicable for on-site measurement and monitoring, though less suited for complex mixtures or isomeric separation. epa.gov epa.gov

Biotransformation and Degradation in Natural Environments

The fate of this compound in the environment is largely governed by biotransformation and degradation processes. As an organic molecule with functional groups, it is susceptible to modification by microorganisms and chemical reactions.

Biotransformation

Biotransformation is the chemical modification of a substance by a living organism or its enzymes. slideshare.net Microorganisms, particularly bacteria and fungi, are known to transform a wide variety of organic compounds. slideshare.netnih.goveolss.net For S-alkanethiols, biotransformation often involves the cleavage of sulfur-conjugated precursors to release the volatile thiol. For example, yeasts like Saccharomyces cerevisiae can release 3-sulfanylhexan-1-ol (3SH) from its glutathionylated and cysteinylated precursors found in grape must. laffort.com It is plausible that this compound could be formed through similar microbial pathways if corresponding precursors are present in organic matter.

Conversely, microorganisms can also degrade alkanethiols. Fungi and bacteria possess enzymes like cytochrome P450 monooxygenases and peroxidases that can hydroxylate and cleave organic molecules, including aromatic and polycyclic aromatic hydrocarbons, which suggests a capacity to degrade other complex organic compounds. researchgate.netnih.gov The presence of both a hydroxyl group and a thiol group in this compound offers multiple sites for microbial enzymatic attack.

Degradation Pathways

In natural environments, alkanethiols are subject to degradation through several chemical pathways, primarily oxidation.

Oxidation: The thiol group (-SH) is susceptible to oxidation. In the presence of oxidants like oxygen, ozone, or hydrogen peroxide, alkanethiols can be oxidized to various products. researchgate.netosti.govacs.org The initial oxidation product is typically a disulfide (RS-SR). Further oxidation can lead to the formation of sulfinates (RSO₂⁻) and ultimately sulfonates (RSO₃⁻), which are more stable and water-soluble. researchgate.netacs.org The presence of light can accelerate these oxidation processes. researchgate.net Studies on alkanethiol monolayers have shown that they can be rapidly degraded under ambient laboratory conditions through oxidation. researchgate.netosti.gov

Photoreduction: In aquatic environments, alkanethiols can participate in photochemical reactions. For instance, short-chain alkanethiols have been shown to mediate the photoreduction of oxidized mercury (Hg²⁺) to elemental mercury (Hg⁰), forming disulfides as a byproduct. nih.gov This indicates that this compound could play a role in the transformation of metals in sunlit surface waters.

Table 2: Potential Transformation and Degradation Pathways for this compound

ProcessDescriptionPotential ProductsGoverning FactorsReference
Microbial MineralizationDecomposition by microorganisms to convert organic sulfur into inorganic forms.Hydrogen Sulfide (B99878) (H₂S), Sulfate (B86663) (SO₄²⁻)Microbial activity, soil/sediment conditions, presence of other nutrients. mdpi.comusda.gov mdpi.comusda.gov
Chemical OxidationReaction with environmental oxidants like O₂, O₃, or H₂O₂.Disulfides, Sulfinates, SulfonatesPresence of oxidants, light, temperature. researchgate.netacs.org researchgate.netacs.org
Photochemical ReactionsReactions induced by sunlight, potentially involving other environmental contaminants.Disulfides, other transformation products.Sunlight intensity, water chemistry. nih.gov nih.gov
Enzymatic DegradationBreakdown by specific enzymes from bacteria or fungi.Various smaller organic molecules.Presence of specific microbial species and enzymes (e.g., cytochrome P450). researchgate.netnih.gov researchgate.netnih.gov

Contribution to Biogeochemical Sulfur Cycles

The sulfur cycle is a complex series of processes through which sulfur moves between rocks, waterways, and living systems. wikipedia.org Organic sulfur compounds like this compound are an integral part of this cycle.

Role as Organic Sulfur

In both terrestrial and marine environments, the vast majority of sulfur is present in organic forms within soil organic matter or as dissolved organic sulfur in the ocean. mdpi.comxmu.edu.cn These organic compounds serve as a reservoir of sulfur. mdpi.com this compound, if present, would contribute to this pool of reduced organic sulfur.

Mineralization and Immobilization

The sulfur in organic compounds is made available to other organisms primarily through mineralization. slideshare.netsmartnutritionmst.com This is a microbially-driven process where organic sulfur is converted into inorganic forms, mainly hydrogen sulfide (H₂S) and eventually sulfate (SO₄²⁻). usda.govwikipedia.org Sulfate is the form of sulfur that is most readily taken up by plants and many microorganisms. smartnutritionmst.com The degradation of this compound by soil or sediment microbes would release its sulfur, contributing to the pool of inorganic sulfur available for uptake. This process is a key step in the sulfur cycle, linking the organic and inorganic sulfur pools. wikipedia.org

Conversely, inorganic sulfur can be taken up by microorganisms and incorporated into organic molecules in a process called immobilization. This prevents the sulfur from being lost from the system, for example, through leaching of sulfate. usda.gov

Participation in Redox Reactions

The sulfur atom in this compound is in a reduced state (-2). Its oxidation to sulfate (+6) is a key transformation in the sulfur cycle. plantlet.org This oxidation can be carried out by chemolithotrophic bacteria, which use the energy released from the oxidation of reduced sulfur compounds to fix carbon dioxide, contributing to primary productivity in certain environments like hydrothermal vents or sulfidic sediments. core.ac.uknih.govstudysmarter.co.uk Therefore, the degradation of this compound can provide an energy source for specialized microbial communities, driving further biogeochemical processes. mdpi.comnih.gov

Table 3: Role of S-Alkanethiols in the Biogeochemical Sulfur Cycle

ProcessDescriptionRelevance of this compoundReference
MineralizationMicrobial conversion of organic sulfur to inorganic forms (e.g., H₂S, SO₄²⁻).As an organic sulfur compound, it is a substrate for mineralization, releasing sulfur for plant/microbial uptake. usda.govsmartnutritionmst.com usda.govsmartnutritionmst.com
ImmobilizationAssimilation of inorganic sulfate into organic compounds by microorganisms and plants.Represents a form of immobilized sulfur within the organic matter pool. usda.gov usda.gov
OxidationConversion of reduced sulfur (-SH group) to oxidized forms (e.g., sulfate).Can serve as an electron donor (energy source) for sulfur-oxidizing microbes. core.ac.ukmdpi.com core.ac.ukmdpi.com
AssimilationUptake of sulfate by organisms to synthesize sulfur-containing biomolecules like amino acids.Its degradation product (sulfate) can be assimilated by plants and microbes. core.ac.ukfrontiersin.org core.ac.ukfrontiersin.org

Future Research Directions

Elucidation of Novel Precursor Compounds

A critical avenue of future research lies in identifying the biosynthetic precursors to 7-sulfanylheptan-1-ol. In the well-studied case of 3-sulfanylhexan-1-ol, a key aroma compound in wine, its biogenesis is known to proceed from non-volatile precursors present in grape must, such as the glutathionylated conjugate (Glut-3SH) and the cysteinylated conjugate (Cys-3SH). frontiersin.orgacs.org These precursors are formed from C6 compounds, like (E)-2-hexenal, which are common in plants.

Future studies on this compound should, therefore, focus on identifying analogous C7 precursor molecules. Research could investigate the potential for C7 aldehydes or ketones, derived from the lipid oxidation of unsaturated fatty acids, to react with glutathione (B108866) or cysteine to form the respective conjugates. The identification of such precursors in natural systems, for instance, in specific plant species or microorganisms, would be a foundational step in understanding the natural occurrence and biological role of this compound.

Discovery and Characterization of Undiscovered Biotransformation Enzymes

The conversion of precursors into the final volatile thiol is a process mediated by specific enzymes. In the context of wine, yeast enzymes, particularly carbon-sulfur lyases, are responsible for cleaving the cysteine-S-conjugate precursor to release the free thiol, 3-sulfanylhexan-1-ol. frontiersin.org The efficiency of this biotransformation can vary significantly between different yeast strains, such as Saccharomyces cerevisiae and Torulaspora delbrueckii. frontiersin.org

A significant future research direction for this compound would be the discovery and characterization of enzymes capable of its biosynthesis. This would involve screening various microorganisms, including yeasts and bacteria, for their ability to transform potential precursors (as identified in section 8.1) into this compound. Once identified, these enzymes would need to be isolated, purified, and characterized to understand their substrate specificity, kinetics, and optimal reaction conditions. This knowledge would be invaluable for developing biotechnological production methods.

Development of Advanced Bioanalytical Tools

The study of thiols and their precursors requires sensitive and specific analytical techniques due to their low concentrations and reactive nature. For 3-sulfanylhexan-1-ol and its precursors, methods based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed and refined. acs.orgmdpi.com These methods often involve derivatization steps to improve the volatility and chromatographic behavior of the analytes. mdpi.com

Future research must focus on developing and validating robust bioanalytical tools specifically for the detection and quantification of this compound and its potential precursors. This would likely involve the synthesis of isotopically labeled internal standards to enable accurate quantification by stable isotope dilution analysis (SIDA). The development of such methods is a prerequisite for any meaningful investigation into the natural occurrence, biosynthesis, and potential applications of this compound.

Applications in Synthetic Biology and Metabolic Engineering

Once the biosynthetic pathways and key enzymes for this compound are understood, the tools of synthetic biology and metabolic engineering can be employed to develop microbial cell factories for its production. This approach has been explored for other valuable compounds and would involve engineering a suitable host organism, such as E. coli or Saccharomyces cerevisiae, to express the necessary biosynthetic genes.

Future research in this area could focus on:

Assembling the identified biosynthetic pathway for this compound in a microbial host.

Optimizing precursor supply through the manipulation of the host's central metabolism.

The successful implementation of such strategies could lead to a sustainable and cost-effective source of this compound, enabling its evaluation for various industrial applications.

Integrated Omics Approaches for Comprehensive Pathway Analysis

To gain a holistic understanding of the biosynthesis of this compound and its regulation, integrated "omics" approaches will be indispensable. This involves the combined use of genomics, transcriptomics, proteomics, and metabolomics to study the biological system as a whole. For example, by comparing the transcriptomes and proteomes of a microorganism under conditions of high and low this compound production, researchers could identify the genes and proteins that are upregulated and, therefore, likely involved in its biosynthesis.

Metabolomic studies would be crucial for identifying not only the direct precursors but also other related metabolites, providing a comprehensive picture of the metabolic network. This integrated approach has been successfully applied to unravel complex biosynthetic pathways for other natural products and would be a powerful strategy to accelerate the discovery and understanding of the this compound pathway.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 7-Sulfanylheptan-1-OL in synthetic samples?

  • Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) to assess purity, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. For quantification, employ high-performance liquid chromatography (HPLC) with UV detection at wavelengths optimized for thiol-containing compounds. Ensure calibration with certified reference standards .

Q. How should experimental protocols be designed to evaluate the stability of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled light (UV/visible), temperature (e.g., 25°C, 40°C), and humidity (e.g., 60% RH) conditions. Monitor degradation via time-point sampling and analytical techniques like HPLC. Include negative controls (e.g., inert atmosphere) to isolate degradation pathways. Document photolytic sensitivity as noted in safety data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Implement PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods for volatile handling, and ensure emergency protocols for spills (e.g., neutralization with sodium bicarbonate, followed by water rinsing). Reference GHS-based guidelines for non-classified but reactive thiol compounds .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the reactivity of this compound with biological thiols (e.g., glutathione) across in vitro and in silico studies?

  • Methodological Answer : Perform comparative kinetic assays under standardized pH and ionic strength conditions. Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular dynamics simulations to model interactions. Cross-validate findings with orthogonal methods (e.g., fluorescence quenching) to address discrepancies .

Q. What experimental frameworks are suitable for investigating the compound’s potential as a hydrogen sulfide (H₂S) donor in cellular models?

  • Methodological Answer : Design dose-response studies in cell cultures (e.g., endothelial cells) using fluorogenic probes (e.g., SF7-AM) to track H₂S release. Include controls for thiol-mediated side reactions and validate specificity via CRISPR/Cas9 knockout of H₂S-synthesis enzymes (e.g., CSE). Integrate metabolomic profiling to identify off-target effects .

Q. How can computational models improve the prediction of this compound’s environmental fate, given limited ecotoxicological data?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation factors. Validate predictions with microcosm studies tracking degradation products via LC-MS/MS. Incorporate physicochemical properties (e.g., logP from experimental data) to refine model accuracy .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in toxicity assays?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance. Address outliers via Grubbs’ test or robust statistical packages .

Q. How should researchers document and address uncertainties in spectroscopic data for this compound?

  • Methodological Answer : Include error margins (e.g., ±SD for NMR integration values) and annotate spectral artifacts (e.g., solvent peaks, baseline noise). Use principal component analysis (PCA) to cluster batch variations in synthetic samples. Publish raw data in repositories (e.g., Zenodo) for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.